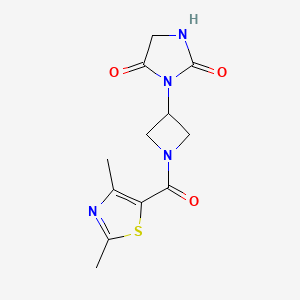

3-(1-(2,4-Dimethylthiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

3-(1-(2,4-Dimethylthiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core linked to a 2,4-dimethylthiazole moiety via an azetidine ring. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual heterocyclic recognition motifs. However, the provided evidence lacks direct experimental data on its synthesis or biological activity .

Properties

IUPAC Name |

3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-6-10(20-7(2)14-6)11(18)15-4-8(5-15)16-9(17)3-13-12(16)19/h8H,3-5H2,1-2H3,(H,13,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTDTHLTSXSLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2,4-Dimethylthiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the formation of the azetidine ring, and finally the imidazolidine-2,4-dione moiety. Each step requires specific reagents and conditions, such as the use of methanesulfonic acid under reflux conditions for certain cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2,4-Dimethylthiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely, from room temperature to high-temperature reflux, depending on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(1-(2,4-Dimethylthiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: This compound is being investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 3-(1-(2,4-Dimethylthiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound belongs to the broader class of 2,4-dione heterocycles, which includes thiazolidine-2,4-diones (TZDs) and imidazolidine-2,4-diones. Key structural distinctions and similarities with analogous derivatives are outlined below:

Physicochemical and Spectral Properties

- Target Compound: No experimental data (e.g., melting point, solubility) is provided.

- 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)TZD: Melting point 83–85°C; LC-MS m/z 405.2 [M+H]⁺; ¹H NMR (CDCl₃) δ 7.75 (s, 1H, benzylidene CH) .

- Coumarinyl-TZD Derivatives : Melting points range 120–180°C; Rf values 0.45–0.78 (TLC); ¹H NMR signals for coumarin protons at δ 6.2–7.8 ppm .

Biological Activity

3-(1-(2,4-Dimethylthiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multiple steps that include the formation of the thiazole and imidazolidine rings. The compound's molecular formula is , with a molecular weight of approximately 270.33 g/mol.

Key Chemical Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₄O₂S |

| Molecular Weight | 270.33 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that thiazole derivatives possess significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structure suggests potential anticancer activity. Similar imidazolidine derivatives have been evaluated for their ability to inhibit tumor cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through the modulation of cellular pathways involved in cell survival and death .

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. The thiazole moiety may enhance the compound's binding affinity to enzymes or receptors involved in disease processes. Additionally, the imidazolidine structure may facilitate interactions that disrupt cellular functions critical for pathogen survival or cancer cell proliferation .

Case Study 1: Antibacterial Activity

A study published in Antibiotics evaluated various thiazole derivatives for their antibacterial efficacy. Among the tested compounds, those with structural similarities to this compound showed MIC values as low as 10 μg/mL against resistant bacterial strains .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of imidazolidine derivatives, it was found that certain modifications to the thiazole ring significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The lead compound demonstrated an IC50 value of 15 µM after 48 hours of treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.